molecular formula C11H13BrN2O4 B2868302 tert-Butyl (2-bromo-3-nitrophenyl)carbamate CAS No. 1260764-95-1

tert-Butyl (2-bromo-3-nitrophenyl)carbamate

Cat. No.: B2868302
CAS No.: 1260764-95-1
M. Wt: 317.139
InChI Key: YYABASCFCIBINY-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-3-nitrophenyl)carbamate is a valuable aromatic intermediate in medicinal chemistry and organic synthesis. This compound features a carbamate group, specifically a tert-butoxycarbonyl (Boc) group, which is widely recognized as a crucial protecting group for amines, ensuring stability during synthetic transformations (PMC Article) . The presence of both bromo and nitro substituents on the phenyl ring makes this molecule a versatile and multifunctional building block. The bromide serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon or nitrogen-based fragments. Concurrently, the nitro group can be selectively reduced to an aniline, offering a pathway to a variety of nitrogen-containing heterocycles and other advanced molecular architectures. Compounds of this class are integral in modern drug discovery efforts. The carbamate moiety is a stable amide-bond surrogate that can improve the metabolic stability and bioavailability of peptide-based drug candidates (PMC Article) . Researchers utilize this boc-protected aniline derivative in the design and synthesis of complex molecules for various applications. This compound is supplied for research and development purposes. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(2-bromo-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYABASCFCIBINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo-nitrophenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromo-nitrophenyl group can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound Not explicitly provided 2-Br, 3-NO₂ C₁₁H₁₃BrN₂O₄ ~333.14 Reference (1.00)
tert-Butyl (3-bromo-2-nitrophenyl)carbamate 1823822-17-8 3-Br, 2-NO₂ C₁₁H₁₃BrN₂O₄ ~333.14 0.93
Ethyl (4-bromo-2-nitrophenyl)carbamate 113579-10-5 4-Br, 2-NO₂, ethyl C₉H₉BrN₂O₄ 289.09 0.95
tert-Butyl (3-methyl-4-nitrophenyl)carbamate 1380445-45-3 3-CH₃, 4-NO₂ C₁₂H₁₆N₂O₄ 252.27 N/A
tert-Butyl (4-bromophenyl)carbamate 131818-17-2 4-Br C₁₁H₁₄BrNO₂ 272.14 N/A

Key Observations :

  • Substituent Position: The ortho-Br and meta-NO₂ arrangement in the target compound creates steric hindrance and electronic deactivation, differentiating it from analogs like tert-Butyl (3-bromo-2-nitrophenyl)carbamate (Br and NO₂ swapped) .
  • Protecting Group : Ethyl carbamates (e.g., Ethyl (4-bromo-2-nitrophenyl)carbamate) exhibit lower steric bulk and faster deprotection under acidic conditions compared to tert-butyl derivatives .
  • Electron Effects : The nitro group’s strong electron-withdrawing nature enhances electrophilic substitution resistance, whereas bromine’s moderate deactivation directs reactivity in cross-couplings (e.g., Suzuki-Miyaura reactions) .

Physicochemical Properties

  • Solubility : tert-Butyl derivatives generally exhibit lower water solubility compared to ethyl analogs due to increased hydrophobicity.
  • Stability : The nitro group enhances thermal stability but may pose explosion risks under high-energy conditions, a consideration shared with other nitro-containing carbamates .

Biological Activity

tert-Butyl (2-bromo-3-nitrophenyl)carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a phenyl ring substituted with bromine and nitro groups. The molecular formula is C11H13BrN2O4C_{11}H_{13}BrN_2O_4 with a molecular weight of approximately 317.14 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of specific functional groups, enhancing its reactivity and biological activity. The presence of the bromine and nitro groups contributes significantly to its chemical properties, making it an interesting target for further research in synthetic organic chemistry and biological studies.

Biological Activity

Research indicates that the biological activity of this compound may involve interactions with various biological molecules, including enzymes and receptors. Preliminary studies suggest potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents.

Interaction Studies

Interaction studies have focused on the compound's reactivity with proteins and other biomolecules. These studies are crucial for elucidating the pharmacological properties of the compound and its derivatives. Some notable findings include:

  • Protein Binding Studies : Understanding how this compound interacts with proteins could provide insights into its biological activity.
  • Receptor Binding Assays : Initial assays indicate that the compound may exhibit affinity for certain receptors, potentially influencing physiological processes.

Comparative Analysis

A comparative analysis of similar compounds reveals distinctive features of this compound that may confer unique biological activities. The following table summarizes key characteristics:

Compound NameMolecular FormulaNotable Features
Tert-butyl N-(4-bromo-3-nitrophenyl)carbamateC₁₁H₁₃BrN₂O₄Similar structure but different nitro position
Tert-butyl N-(4-chloro-3-nitrophenyl)carbamateC₁₁H₁₃ClN₂O₄Chlorine instead of bromine
Tert-butyl N-(2-bromo-3-nitrophenyl)carbamateC₁₁H₁₃BrN₂O₄Variation in bromine position

The unique combination of bromine and nitro groups at defined positions on the phenyl ring may influence the compound's reactivity patterns and potential applications in medicinal chemistry.

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

  • Cholinesterase Inhibitors : Research has shown that compounds with carbamate structures can act as inhibitors for acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition mechanism involves preventing the hydrolysis of acetylcholine, thus enhancing cholinergic signaling .
  • Antimicrobial Activity : Some studies suggest that derivatives of carbamates exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

Preparation Methods

Fundamental Reaction Mechanisms in Carbamate Formation

Nucleophilic Acylation of Aromatic Amines

The synthesis of tert-Butyl (2-bromo-3-nitrophenyl)carbamate centers on the protection of 2-bromo-3-nitroaniline’s primary amine group via nucleophilic acylation. Di-tert-butyl dicarbonate (Boc anhydride) reacts with the amine in the presence of a mild base, typically potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to form the target carbamate. The reaction proceeds through a two-step mechanism:

  • Deprotonation : The base abstracts a proton from the aromatic amine, generating a nucleophilic amide ion.
  • Acyl Transfer : The amide ion attacks the electrophilic carbonyl carbon of Boc anhydride, displacing a tert-butoxycarbonate leaving group.

The overall reaction can be summarized as:
$$ \text{2-Bromo-3-nitroaniline} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{this compound} + \text{Boc-O}^- $$

Electronic and Steric Considerations

The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups at positions 3 and 2 respectively deactivate the aromatic ring, reducing the amine’s nucleophilicity. However, the use of polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction rates by stabilizing ionic intermediates. Steric hindrance from the tert-butyl group necessitates extended reaction times (12–24 hours) for complete conversion.

Synthetic Routes and Optimization

Standard Laboratory-Scale Procedure

Adapted from protocols for analogous carbamates, the synthesis involves:

Reagents :

  • 2-Bromo-3-nitroaniline (1.0 equiv, 1.0 g, 4.36 mmol)
  • Di-tert-butyl dicarbonate (1.2 equiv, 1.14 g, 5.23 mmol)
  • Potassium carbonate (1.5 equiv, 0.90 g, 6.54 mmol)
  • Dichloromethane (15 mL)
  • Water (0.5 mL)

Procedure :

  • Charge a flame-dried flask with 2-bromo-3-nitroaniline and DCM.
  • Add K₂CO₃ and water, stirring vigorously to form a biphasic mixture.
  • Cool to 0°C and add Boc anhydride dropwise over 10 minutes.
  • Warm to room temperature and stir for 18 hours.
  • Extract with DCM (3 × 20 mL), dry over MgSO₄, and concentrate in vacuo.
  • Purify via silica chromatography (10–30% ethyl acetate/hexane) to isolate the product as a pale-yellow solid (yield: 92%).

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 1.53 (s, 9H), 7.38 (dd, J = 8.5 Hz, 1H), 7.89 (d, J = 8.5 Hz, 1H), 8.22 (s, 1H)
  • ¹³C NMR (126 MHz, CDCl₃): δ 28.1 (C(CH₃)₃), 81.5 (C-O), 118.2 (C-Br), 124.7 (C-NO₂), 140.1 (C-NHCO)
  • HPLC Purity : 98.5% (254 nm)

Comparative Analysis of Bases and Solvents

Systematic optimization reveals the following trends:

Table 1: Effect of Reaction Conditions on Yield
Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DCM/H₂O 25 18 92
NaHCO₃ DCM/H₂O 25 24 85
Et₃N THF 40 12 78
DBU DMF

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